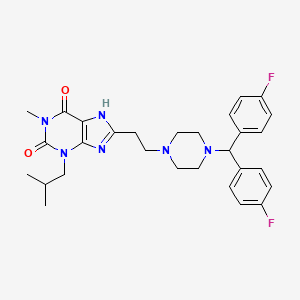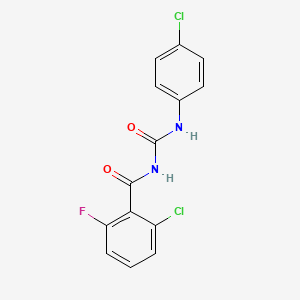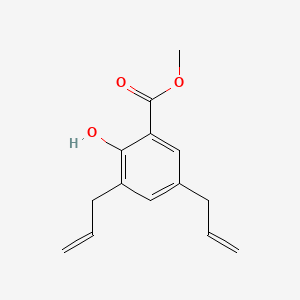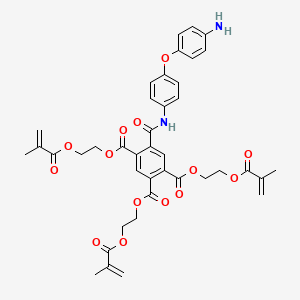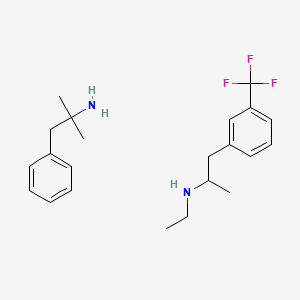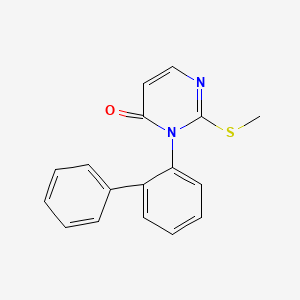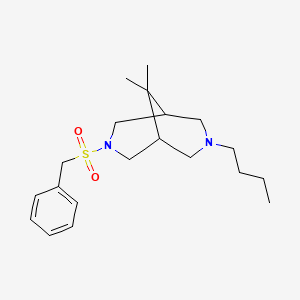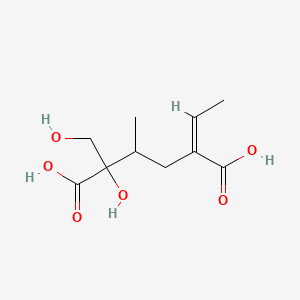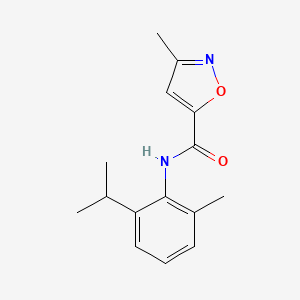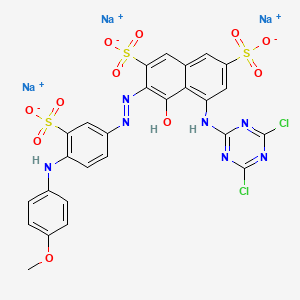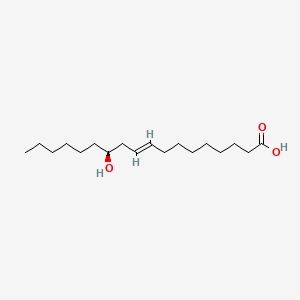
Einecs 287-139-2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of alkanes, C10-13, chloro involves the chlorination of n-alkanes. This process typically occurs in the presence of ultraviolet light or heat to initiate the reaction. The degree of chlorination can be controlled by adjusting the reaction conditions, such as temperature, pressure, and the ratio of chlorine to alkane . Industrial production methods often involve continuous chlorination processes to ensure consistent product quality and efficiency .
化学反応の分析
Alkanes, C10-13, chloro undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form chlorinated alcohols and acids.
Reduction: Reduction reactions can convert chlorinated paraffins to hydrocarbons.
Substitution: Chlorinated paraffins can undergo substitution reactions where chlorine atoms are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as hydrogen gas. The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
Alkanes, C10-13, chloro have a wide range of scientific research applications:
Chemistry: Used as intermediates in the synthesis of other chemicals.
Biology: Studied for their effects on biological systems and potential toxicity.
Medicine: Investigated for their potential use in drug delivery systems due to their chemical stability.
Industry: Widely used as plasticizers, flame retardants, and additives in lubricants and paints.
作用機序
The mechanism of action of alkanes, C10-13, chloro involves their interaction with biological membranes and proteins. These compounds can disrupt cell membranes, leading to changes in cell permeability and function. They may also interact with enzymes and other proteins, affecting their activity and stability .
類似化合物との比較
Alkanes, C10-13, chloro can be compared with other chlorinated paraffins, such as:
Alkanes, C14-17, chloro: These have longer carbon chains and different physical properties.
Alkanes, C18-20, chloro: These have even longer carbon chains and are used in different industrial applications.
The uniqueness of alkanes, C10-13, chloro lies in their specific chain length and degree of chlorination, which give them distinct properties and applications compared to other chlorinated paraffins .
特性
CAS番号 |
85409-69-4 |
|---|---|
分子式 |
C43H89N3O10 |
分子量 |
808.2 g/mol |
IUPAC名 |
2-[bis(2-hydroxyethyl)amino]ethanol;(E)-4-[3-dodecoxypropyl(2-hydroxyethyl)amino]-4-oxobut-2-enoic acid;2-[dodecyl(2-hydroxyethyl)amino]ethanol |
InChI |
InChI=1S/C21H39NO5.C16H35NO2.C6H15NO3/c1-2-3-4-5-6-7-8-9-10-11-18-27-19-12-15-22(16-17-23)20(24)13-14-21(25)26;1-2-3-4-5-6-7-8-9-10-11-12-17(13-15-18)14-16-19;8-4-1-7(2-5-9)3-6-10/h13-14,23H,2-12,15-19H2,1H3,(H,25,26);18-19H,2-16H2,1H3;8-10H,1-6H2/b14-13+;; |
InChIキー |
QOARLSKUPGTUEH-QDBORUFSSA-N |
異性体SMILES |
CCCCCCCCCCCCN(CCO)CCO.CCCCCCCCCCCCOCCCN(CCO)C(=O)/C=C/C(=O)O.C(CO)N(CCO)CCO |
正規SMILES |
CCCCCCCCCCCCN(CCO)CCO.CCCCCCCCCCCCOCCCN(CCO)C(=O)C=CC(=O)O.C(CO)N(CCO)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


